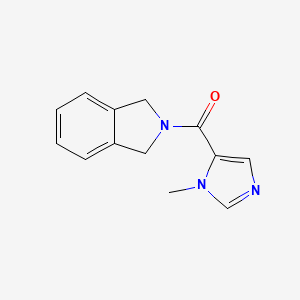

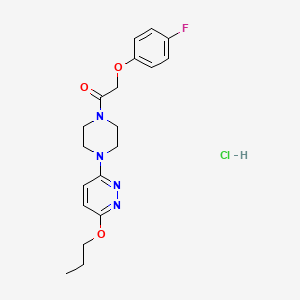

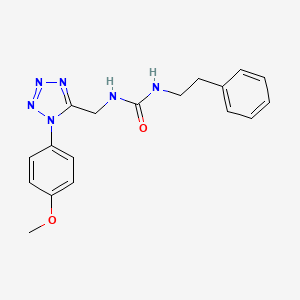

![molecular formula C25H26N2O3 B2945686 3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034343-82-1](/img/structure/B2945686.png)

3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridinyl group, a tetrahydropyran group, a biphenyl group, and a carboxamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydropyran ring and the biphenyl group would likely contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could potentially increase its solubility in polar solvents .Mechanism of Action

Target of Action

The primary target of the compound is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM Kinase plays a crucial role in the DNA damage response (DDR), a suite of different repair mechanisms and signaling pathways developed by the body to effectively detect and repair the different types of DNA damage incurred .

Mode of Action

The compound acts as an inhibitor of ATM Kinase . It binds to the kinase, preventing it from performing its normal function in the DDR pathway. This inhibition can potentiate the efficacy of DNA double-strand break-inducing agents, demonstrating the antitumor potential of ATM inhibition .

Biochemical Pathways

The compound affects the DNA damage response (DDR) pathway . By inhibiting ATM Kinase, it disrupts the normal functioning of this pathway, which can lead to an accumulation of DNA damage in cells. This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Pharmacokinetics

The compound has good preclinical pharmacokinetics . It has a low predicted clinical dose and a high maximum absorbable dose . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .

Result of Action

The inhibition of ATM Kinase by the compound can lead to an accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication . Therefore, the compound has the potential to be used as an antitumor agent .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as ataxia telangiectasia mutated (ATM) kinase, which is involved in the DNA damage response . The interaction with ATM kinase suggests that 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide may influence DNA repair mechanisms and cellular responses to DNA damage.

Cellular Effects

The effects of 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, particularly those involved in the DNA damage response . It influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide affects cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to ATM kinase, inhibiting its activity and thereby affecting the DNA damage response . This inhibition leads to changes in gene expression and cellular responses to DNA damage. The compound may also interact with other enzymes and proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide change over time. Studies have shown that the compound is relatively stable, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in the modulation of the DNA damage response and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular responses without causing significant toxicity . At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and adverse effects on organ function. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also affect its overall pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 3’-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules involved in the DNA damage response and cellular metabolism, thereby modulating these processes effectively.

Properties

IUPAC Name |

4-(3-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-29-23-6-2-4-21(16-23)18-7-9-20(10-8-18)25(28)27-24(19-11-14-30-15-12-19)22-5-3-13-26-17-22/h2-10,13,16-17,19,24H,11-12,14-15H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNREXIJFMVMAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

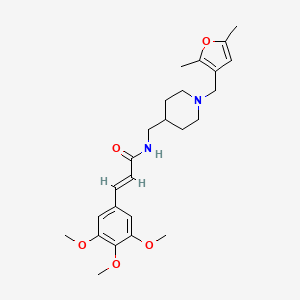

![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)

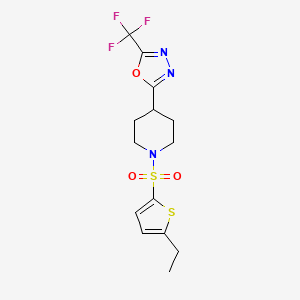

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)